2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-
CAS No.: 99606-24-3
Cat. No.: VC17043735
Molecular Formula: C13H19N2O7P
Molecular Weight: 346.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99606-24-3 |
|---|---|
| Molecular Formula | C13H19N2O7P |
| Molecular Weight | 346.27 g/mol |
| IUPAC Name | 5-butyl-1-[(6R)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C13H19N2O7P/c1-2-3-4-8-6-15(13(17)14-12(8)16)11-5-9-10(21-11)7-20-23(18,19)22-9/h6,9-11H,2-5,7H2,1H3,(H,18,19)(H,14,16,17)/t9?,10?,11-/m1/s1 |
| Standard InChI Key | OLFSWUMRPLLZBF-VQXHTEKXSA-N |
| Isomeric SMILES | CCCCC1=CN(C(=O)NC1=O)[C@H]2CC3C(O2)COP(=O)(O3)O |
| Canonical SMILES | CCCCC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)O |
Introduction
The compound 2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- is a complex organic molecule that belongs to the pyrimidine family. Pyrimidines are crucial components of nucleic acids and have diverse applications in biochemistry and medicinal chemistry. This specific compound features a pyrimidinedione core with a butyl group at position 5 and a unique tetrahydrofuro(3,2-d)-1,3,2-dioxaphosphorin-6-yl moiety attached at position 1.
Research Findings and Future Directions
Given the limited information available on this specific compound, further research is needed to explore its synthesis, chemical properties, and potential biological applications. This could involve in vitro studies to assess its activity against various biological targets and in vivo studies to evaluate its pharmacokinetics and efficacy.
Research Directions Table
| Area of Research | Potential Focus |
|---|---|
| Synthesis | Development of efficient synthesis protocols |
| Chemical Properties | Detailed characterization of physical and chemical properties |
| Biological Activity | Screening for antiviral, antibacterial, or anticancer activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume